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3-[1-(Tert-butoxycarbonyl)piperidin-4-YL]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]propanoic acid

Catalog No.
S8078760
CAS No.
372144-05-3
M.F
C28H34N2O6
M. Wt
494.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[1-(Tert-butoxycarbonyl)piperidin-4-YL]-3-[[(9H-...

CAS Number

372144-05-3

Product Name

3-[1-(Tert-butoxycarbonyl)piperidin-4-YL]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]propanoic acid

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid

Molecular Formula

C28H34N2O6

Molecular Weight

494.6 g/mol

InChI

InChI=1S/C28H34N2O6/c1-28(2,3)36-27(34)30-14-12-18(13-15-30)24(16-25(31)32)29-26(33)35-17-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,18,23-24H,12-17H2,1-3H3,(H,29,33)(H,31,32)

InChI Key

RFNIKSZJOGGMPH-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

3-[1-(Tert-butoxycarbonyl)piperidin-4-YL]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]propanoic acid is a complex organic compound notable for its structural features and potential applications in medicinal chemistry. Its molecular formula is C28H34N2O6, and it has a molecular weight of 494.59 g/mol. The compound is characterized by the presence of a piperidine ring, a tert-butoxycarbonyl protecting group, and a fluorenylmethoxycarbonyl moiety, which contribute to its unique chemical properties and biological activities .

Typical for amino acids and derivatives, including:

  • Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the corresponding amine .
  • Coupling Reactions: It can participate in peptide bond formation with other amino acids or peptides, making it useful in synthesizing larger peptide structures.
  • Hydrolysis: The carboxylic acid functional group can undergo hydrolysis in aqueous environments, leading to the formation of the corresponding carboxylate ion.

Preliminary studies suggest that 3-[1-(Tert-butoxycarbonyl)piperidin-4-YL]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]propanoic acid may exhibit biological activities related to its structural components. Compounds with similar piperidine and fluorenylmethoxycarbonyl structures have shown promise as:

  • Neurotransmitter Modulators: Potential effects on neurotransmitter systems, particularly in relation to orexin receptors, which are implicated in sleep-wake regulation and appetite control .
  • Anticancer Agents: Some derivatives have demonstrated cytotoxicity against various cancer cell lines, suggesting possible applications in oncology.

The synthesis of 3-[1-(Tert-butoxycarbonyl)piperidin-4-YL]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]propanoic acid typically involves several key steps:

  • Formation of the Piperidine Derivative: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
  • Introduction of Protecting Groups: The tert-butoxycarbonyl group is introduced to protect the amine during subsequent reactions.
  • Coupling with Fluorenylmethoxycarbonyl Amino Acid: The protected piperidine derivative is coupled with a fluorenylmethoxycarbonyl derivative of an amino acid using standard peptide coupling techniques.
  • Final Deprotection: Removal of protecting groups yields the final product .

Interaction studies involving 3-[1-(Tert-butoxycarbonyl)piperidin-4-YL]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]propanoic acid focus on its binding affinity to various biological targets, particularly receptors involved in neurotransmission. These studies are critical for understanding the pharmacodynamics and potential therapeutic effects of the compound.

Several compounds share structural similarities with 3-[1-(Tert-butoxycarbonyl)piperidin-4-YL]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]propanoic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3-(Piperidin-4-YL)propanoic acidSimple piperidine backboneLacks protecting groups; more reactive
4-(Fluoren-9-YL)butanoic acidFluorene structureDifferent chain length; potential for different biological activity
N-Boc-piperidineTert-butoxycarbonyl protected piperidineSimpler structure; no additional functionalities

The uniqueness of 3-[1-(Tert-butoxycarbonyl)piperidin-4-YL]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]propanoic acid lies in its combination of complex functionalities that enhance its stability and potential biological activity compared to simpler analogs .

XLogP3

4.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

494.24168681 g/mol

Monoisotopic Mass

494.24168681 g/mol

Heavy Atom Count

36

Dates

Last modified: 11-23-2023

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